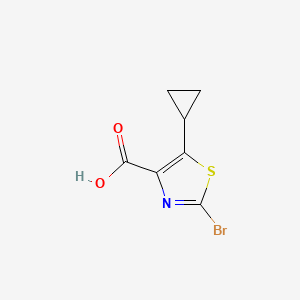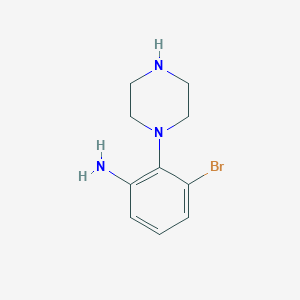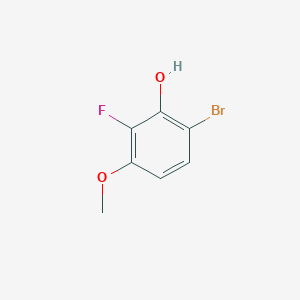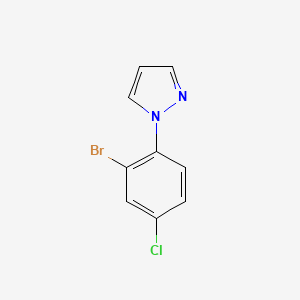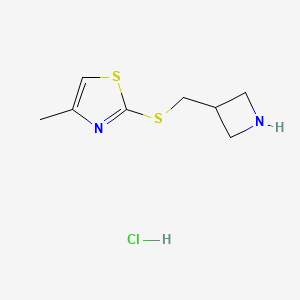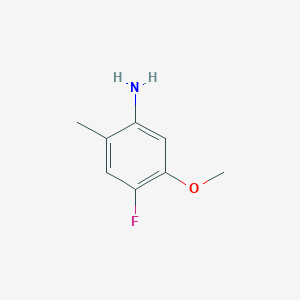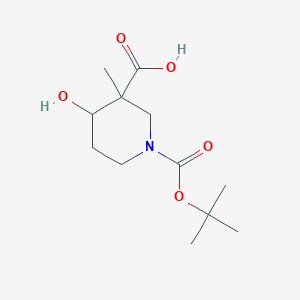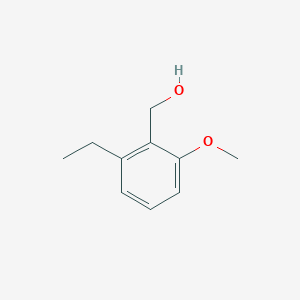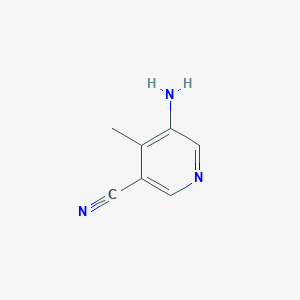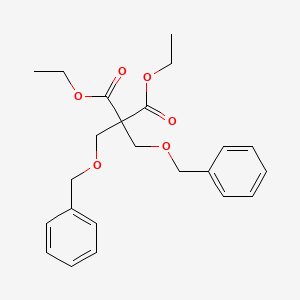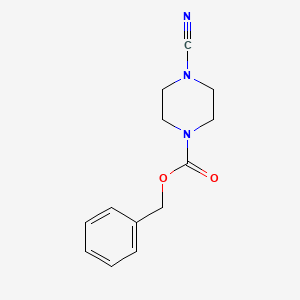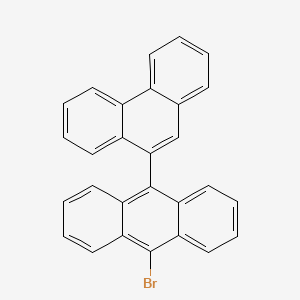
9-Bromo-10-(9-phenanthryl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Bromo-10-(9-phenanthryl)anthracene” is a chemical compound with the molecular formula C28H17Br . It is a solid substance that appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “9-Bromo-10-(9-phenanthryl)anthracene” consists of a bromine atom attached to the 9th carbon of an anthracene molecule, which is further substituted at the 10th position by a phenanthryl group . More detailed structural analysis would require specific spectroscopic data.
Physical And Chemical Properties Analysis
“9-Bromo-10-(9-phenanthryl)anthracene” is a solid at 20°C . It has a molecular weight of 433.35 . The compound appears as a light yellow to yellow to green powder or crystal . It has a melting point range of 231.0 to 236.0°C .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Photophysics .
Application Summary
Anthracene-based derivatives, including 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9, 10-bis(phenylethynyl)anthracene, were synthesized and their photophysical properties were studied .
Methods of Application
These compounds were synthesized by the Suzuki/Sonogashira cross-coupling reactions . They were characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
Results or Outcomes
The compounds exhibited high thermal stability and blue emission with a high quantum yield . Different substituents strongly affected the optical properties .
Triplet-Triplet Annihilation Photon Upconversion
Specific Scientific Field
Chemistry, specifically Photochemistry .
Application Summary
9,10-disubstituted anthracene chromophores were used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Methods of Application
The study involved the synthesis of eight anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups .
Organic Light Emitting Diodes (OLEDs)
Specific Scientific Field
Chemistry, specifically Materials Science .
Application Summary
Anthracene-based molecules are commonly used in applications such as OLEDs . These blue emitting chromophores are plentiful in a variety of fields .
Methods of Application
The study involved the synthesis of anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups .
Proteomics Research
Specific Scientific Field
Biology, specifically Proteomics .
Application Summary
9-Bromo-10-phenylanthracene is an anthracene compound used for proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source .
Results or Outcomes
The specific results or outcomes of its use in proteomics research are not detailed in the source .
Photon-Upconversion Through Triplet–Triplet Annihilation
Specific Scientific Field
Chemistry, specifically Photochemistry .
Application Summary
Anthracene derivatives have been used in photon-upconversion through triplet–triplet annihilation . This process is used to convert two low energy photons into one high energy photon .
Methods of Application
The green glowstick dye 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives have shown great promise in solution-based UC applications .
Results or Outcomes
The specific results or outcomes of its use in photon-upconversion through triplet–triplet annihilation are not detailed in the source .
Organic Field-Effect Transistors (OFETs)
Specific Scientific Field
Chemistry, specifically Materials Science .
Application Summary
Anthracene derivatives have been used in the development of organic field-effect transistors (OFETs) .
Methods of Application
The specific methods of application in OFETs are not detailed in the source .
Results or Outcomes
The specific results or outcomes of its use in OFETs are not detailed in the source .
Propiedades
IUPAC Name |
9-bromo-10-phenanthren-9-ylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXPXSRUDGFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-(9-phenanthryl)anthracene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

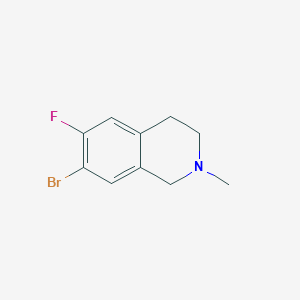
![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
